molecular formula C16H15N3O2S B2459315 3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide CAS No. 2034436-46-7

3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2459315
CAS No.: 2034436-46-7
M. Wt: 313.38
InChI Key: HKEIMTCRFKXCKO-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide is a complex organic compound that features a combination of isoxazole, pyridine, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the pyridine and thiophene moieties. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents and strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Known for their applications in medicinal chemistry and material science.

    Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.

    Isoxazole derivatives: Investigated for their anti-inflammatory and antimicrobial properties.

Uniqueness

3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3,5-dimethyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-15(11(2)21-19-10)16(20)18-9-12-5-6-17-13(8-12)14-4-3-7-22-14/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEIMTCRFKXCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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